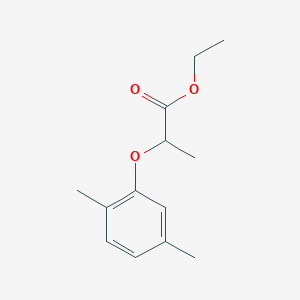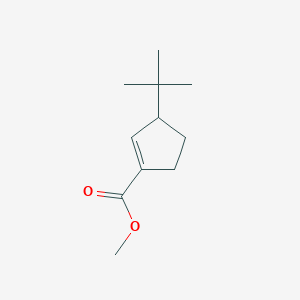![molecular formula C19H29I3O3 B14260862 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid CAS No. 224191-94-0](/img/structure/B14260862.png)
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of a suitable precursor, followed by the introduction of the phenolic group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution of iodine atoms may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid involves its interaction with specific molecular targets and pathways. The phenolic group may interact with enzymes or receptors, while the iodine atoms can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenol: A simpler analog with a single iodine atom and a phenolic group.
3-Iodopropylphenol: Contains an iodopropyl group attached to a phenolic ring.
4-(3-Iodopropyl)phenol: Similar structure but lacks the additional iodine atoms.
Uniqueness
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is unique due to its multiple iodine atoms and the combination of phenolic and propanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
224191-94-0 |
|---|---|
Formule moléculaire |
C19H29I3O3 |
Poids moléculaire |
686.1 g/mol |
Nom IUPAC |
4-[1,7-diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid |
InChI |
InChI=1S/C16H23I3O.C3H6O2/c17-11-1-8-16(9-2-12-18,10-3-13-19)14-4-6-15(20)7-5-14;1-2-3(4)5/h4-7,20H,1-3,8-13H2;2H2,1H3,(H,4,5) |
Clé InChI |
SNWSDWPESUJQFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C1=CC(=CC=C1C(CCCI)(CCCI)CCCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


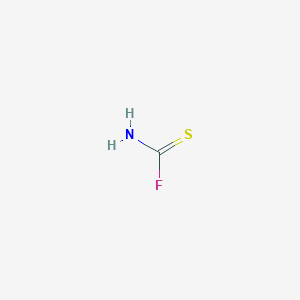

![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
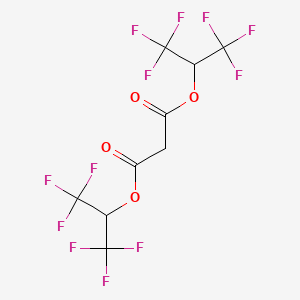

![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
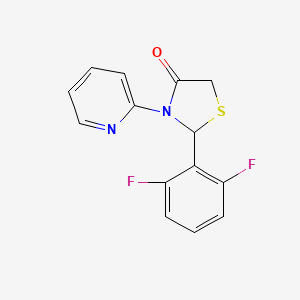

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
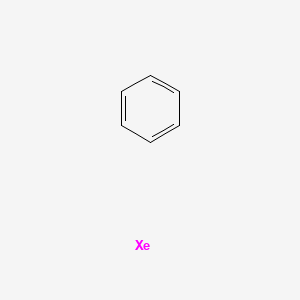
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
